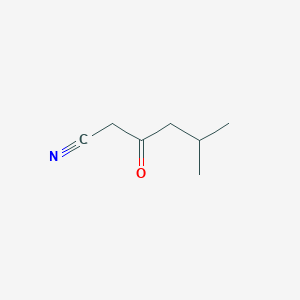
Bamaluzole
Descripción general
Descripción
Bamaluzole es un compuesto químico con la fórmula molecular C14H12ClN3O y una masa molar de 273.72 g/mol . Se clasifica como un agonista del receptor GABA y fue patentado inicialmente como anticonvulsivo por Merck . nunca fue comercializado . El compuesto pertenece a la clase de las imidazopiridinas, que es conocida por sus diversas actividades biológicas .
Mecanismo De Acción
Bamaluzole ejerce sus efectos actuando como agonista en el receptor GABA . Esta interacción aumenta los efectos inhibitorios de GABA, lo que lleva a una reducción de la excitabilidad neuronal . Los objetivos moleculares incluyen las subunidades del receptor GABA, y las vías involucradas están relacionadas principalmente con la señalización de neurotransmisores .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Bamaluzole se puede sintetizar mediante varios métodos que implican el sistema imidazo[4,5-c]piridina . Una ruta sintética común implica la reacción de 2-clorobencil cloruro con 1-metilimidazo[4,5-c]piridina en presencia de una base como el carbonato de potasio . La reacción se lleva a cabo típicamente en un solvente orgánico como la dimetilformamida a temperaturas elevadas .
Métodos de producción industrial
los principios generales de la síntesis orgánica a gran escala, como la optimización de las condiciones de reacción, el uso de catalizadores eficientes y la aplicación de técnicas de flujo continuo, podrían aplicarse a su producción .
Análisis De Reacciones Químicas
Tipos de reacciones
Bamaluzole se somete a varias reacciones químicas, incluyendo:
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Metóxido de sodio en metanol.
Productos principales formados
Oxidación: Formación de ácidos carboxílicos o cetonas correspondientes.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados de imidazopiridina sustituidos.
Aplicaciones Científicas De Investigación
Comparación Con Compuestos Similares
Bamaluzole es parte de la clase de las imidazopiridinas, que incluye varios otros compuestos con estructuras y actividades biológicas similares . Algunos de estos compuestos incluyen:
Zolpidem: Un sedante-hipnótico bien conocido utilizado para el tratamiento del insomnio.
Alpidem: Un agente ansiolítico con propiedades similares de agonista del receptor GABA.
Zolimidina: Un agente antiinflamatorio.
Singularidad
La singularidad de this compound reside en su interacción específica con los receptores GABA y su potencial como anticonvulsivo . A diferencia de otras imidazopiridinas, this compound nunca se comercializó, lo que lo convierte en un compuesto de interés principalmente para fines de investigación .
Propiedades
IUPAC Name |
4-[(2-chlorophenyl)methoxy]-1-methylimidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O/c1-18-9-17-13-12(18)6-7-16-14(13)19-8-10-4-2-3-5-11(10)15/h2-7,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGNABQSJLQUGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CN=C2OCC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60236080 | |
| Record name | Bamaluzole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60236080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87034-87-5 | |
| Record name | 4-[(2-Chlorophenyl)methoxy]-1-methyl-1H-imidazo[4,5-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87034-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bamaluzole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087034875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bamaluzole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60236080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BAMALUZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GX1Q848LV4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide](/img/structure/B1274213.png)



